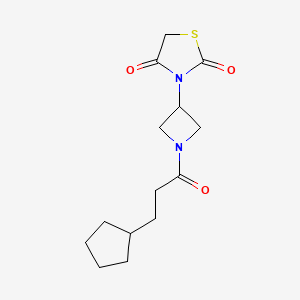

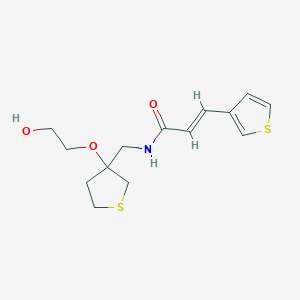

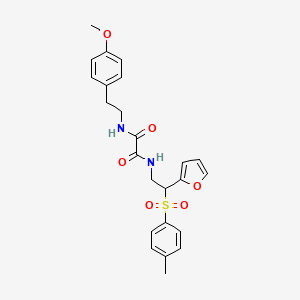

3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are important heterocyclic compounds that possess a number of pharmacological activities .

Synthesis Analysis

Thiazolidine-2,4-dione molecules are derived and their chemical structures are established using physiochemical parameters and spectral techniques . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is established using spectral techniques such as 1H-NMR, IR, MS etc . The thiazole ring in the compound contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives often involve the use of various catalysts and solvents . The reactions are often evaluated using methods such as the serial tube dilution method .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are established using physiochemical parameters . The presence of sulfur in the thiazole ring enhances their pharmacological properties .科学的研究の応用

Synthesis and Pharmacological Evaluation

A variety of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones, have been synthesized and evaluated for their pharmacological properties. Thiazolidinones, in particular, have been studied for their antibacterial and antifungal activities against various strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Antimicrobial Activity

Thiazolidine-2,4-dione derivatives have shown significant potential in antimicrobial applications. Their structure-activity relationship has been explored by synthesizing various derivatives and evaluating their antimicrobial effects against a range of bacterial and fungal species (Jat et al., 2006).

Anticancer and Antimicrobial Agents

Thiazolidinone and azetidinone derivatives have been developed as novel bioactive agents, showing promise as anticancer and antimicrobial agents, especially against multidrug-resistant strains. Their mechanism of action has been studied through various cellular and molecular techniques, highlighting their potential in therapeutic applications (Hussein et al., 2020).

作用機序

Target of Action

The primary target of the compound 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione is Protein Tyrosine Phosphatase-1B (PTP1B) . PTP1B is an intracellular protein tyrosine phosphatase that participates in cellular signal transduction . In recent years, PTP1B has been proven to be a negative regulator of the insulin signaling pathway, making it a new target for the treatment of type 2 diabetes and obesity .

Mode of Action

3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione interacts with its target, PTP1B, by inhibiting its activity . This inhibition can improve insulin resistance, thereby playing a role in the treatment of type 2 diabetes .

Biochemical Pathways

The compound 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione affects the insulin signaling pathway by inhibiting the activity of PTP1B . This leads to improved insulin sensitivity and glucose uptake in cells, which can help control blood glucose levels in individuals with type 2 diabetes .

Pharmacokinetics

The compound’s ability to improve insulin resistance and lower blood glucose levels in diabetic mice suggests that it has favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione is the improvement of insulin resistance and the reduction of blood glucose levels in diabetic mice . It can also improve glucose tolerance and abnormal blood lipids .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[1-(3-cyclopentylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-12(6-5-10-3-1-2-4-10)15-7-11(8-15)16-13(18)9-20-14(16)19/h10-11H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIYTSYGMCNXCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2640245.png)

![2-Chloro-N-[6-(2,3-difluorophenoxy)pyridin-3-yl]acetamide](/img/structure/B2640250.png)

![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2640255.png)